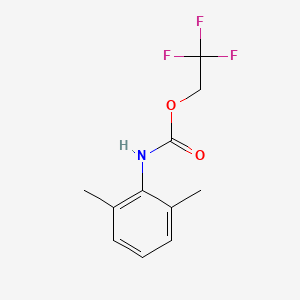

叔丁基4-(2,2,2-三氟乙酰)哌嗪-1-甲酸酯

描述

Tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities. Although the specific compound is not directly mentioned in the provided papers, similar tert-butyl piperazine-1-carboxylate derivatives have been synthesized and characterized, indicating the interest in this class of compounds for their potential biological activities and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of tert-butyl piperazine-1-carboxylate derivatives typically involves nucleophilic substitution reactions, condensation reactions, or multi-step synthetic processes. For example, tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized through amination using CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively . Another derivative, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, was synthesized by condensation reaction between carbamimide and 3-fluorobenzoic acid . These methods demonstrate the versatility in the synthetic approaches for tert-butyl piperazine-1-carboxylate derivatives.

Molecular Structure Analysis

The molecular structures of tert-butyl piperazine-1-carboxylate derivatives have been confirmed using various spectroscopic techniques such as FT-IR, NMR, and LCMS, as well as single crystal X-ray diffraction analysis. For instance, the crystal structure of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate adopts a two-dimensional zig-zag architecture . The molecular structure of tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate was calculated using density functional theory (DFT) and compared with X-ray diffraction values . These analyses provide detailed insights into the conformation and geometry of the molecules.

Chemical Reactions Analysis

The tert-butyl piperazine-1-carboxylate derivatives participate in various chemical reactions due to the presence of reactive functional groups. For example, the presence of a nitro group in tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate suggests potential for further chemical transformations such as reduction to an amine . The modified Bruylants approach used to prepare tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate indicates the possibility of introducing additional functional groups onto the piperazine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperazine-1-carboxylate derivatives are influenced by their molecular structure. The crystal packing, hydrogen bonding, and intermolecular interactions play a significant role in determining the properties of these compounds. For example, the crystal structure of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate features C–H⋯O hydrogen bonds that link the molecules into chains . The presence of fluorine atoms, as in tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, can affect the lipophilicity and potential bioactivity of the compound .

科学研究应用

Vandetanib和其他治疗剂的合成

叔丁基4-(2,2,2-三氟乙酰)哌嗪-1-甲酸酯在复杂分子的合成中作为重要的中间体,包括治疗剂Vandetanib。合成过程涉及一系列化学反应,包括取代、脱保护、甲基化、硝化、还原、环化和氯化,以更高的产率和商业价值实现目标化合物的工业规模生产 (Mi,2015 年)。

在N-杂环的不对称合成中的作用

该化合物在N-杂环的不对称合成中发挥着关键作用,可获得结构多样的哌啶、吡咯烷、氮杂环丁烷及其稠合衍生物。这些化合物是许多天然产物和治疗适用化合物中的关键结构基序,突出了叔丁基4-(2,2,2-三氟乙酰)哌嗪-1-甲酸酯在药物化学和药物发现过程中的重要性 (Philip 等人,2020 年)。

哌嗪类药物的开发

该化合物的哌嗪核心是设计具有各种治疗应用的众多药物的组成部分,包括抗精神病药、抗组胺药、抗心绞痛药、抗抑郁药、抗癌药、抗病毒药、心脏保护剂、抗炎药和造影剂。改变哌嗪核上的取代模式可以显着影响生成分子的药用潜力,证明了该化合物作为药物发现中构建模块的多功能性 (Rathi 等人,2016 年)。

环境和工业应用

除了其药学意义外,叔丁基4-(2,2,2-三氟乙酰)哌嗪-1-甲酸酯和相关化合物已被探索用于环境和工业应用。这包括其在环境污染物降解和合成具有独特性质的材料中的潜在用途,展示了该化合物在药物化学之外的更广泛影响 (Hsieh 等人,2011 年)。

属性

IUPAC Name |

tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17F3N2O3/c1-10(2,3)19-9(18)16-6-4-15(5-7-16)8(17)11(12,13)14/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTZDAHYEJNNOKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80604742 | |

| Record name | tert-Butyl 4-(trifluoroacetyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80604742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate | |

CAS RN |

77278-37-6 | |

| Record name | tert-Butyl 4-(trifluoroacetyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80604742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1287646.png)